molecular formula C19H19N5S B15031318 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole

2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole

Katalognummer: B15031318
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: QGGKMSDADZBGQA-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole typically involves the condensation of 1-butyl-1H-benzimidazole-2-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under specific reaction conditions. The reaction may require a catalyst and is often carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced analogs, altering the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or benzothiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, the compound is explored for its potential antimicrobial, antiviral, and anticancer activities.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole exerts its effects is not well-documented. similar compounds often interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{(2E)-2-[(1-methyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
  • 2-{(2E)-2-[(1-ethyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole

Uniqueness

The uniqueness of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C19H19N5S

Molekulargewicht

349.5 g/mol

IUPAC-Name

N-[(E)-(1-butylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H19N5S/c1-2-3-12-24-16-10-6-4-8-14(16)21-18(24)13-20-23-19-22-15-9-5-7-11-17(15)25-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)/b20-13+

InChI-Schlüssel

QGGKMSDADZBGQA-DEDYPNTBSA-N

Isomerische SMILES

CCCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3

Kanonische SMILES

CCCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.